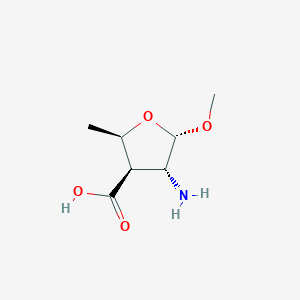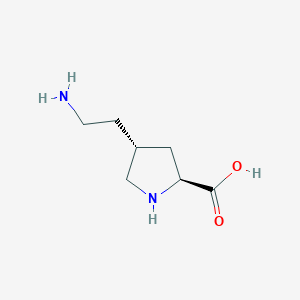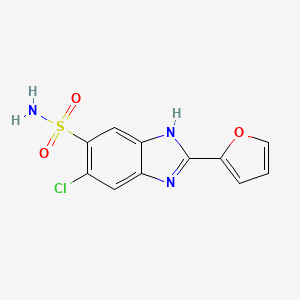
5-Chloro-2-(furan-2-yl)-1H-benzimidazole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound that combines a furan ring, a benzimidazole core, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the furan ring and the benzimidazole core contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole-5-sulfonamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a Suzuki-Miyaura coupling reaction, where a furan boronic acid or ester is coupled with a halogenated benzimidazole derivative in the presence of a palladium catalyst.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzimidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzimidazole core can interact with DNA or proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Furoic Acid: A simple furan derivative with antimicrobial properties.
Benzofuran: Known for its antimicrobial and anticancer activities.
Imidazo[1,2-a]pyridine: Exhibits significant activity against multidrug-resistant tuberculosis.
Uniqueness
6-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole-5-sulfonamide is unique due to its combination of a furan ring, a benzimidazole core, and a sulfonamide group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
89725-02-0 |
|---|---|
Fórmula molecular |
C11H8ClN3O3S |
Peso molecular |
297.72 g/mol |
Nombre IUPAC |
6-chloro-2-(furan-2-yl)-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C11H8ClN3O3S/c12-6-4-7-8(5-10(6)19(13,16)17)15-11(14-7)9-2-1-3-18-9/h1-5H,(H,14,15)(H2,13,16,17) |
Clave InChI |
DVCBCFQDVDHTFS-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NC3=CC(=C(C=C3N2)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid](/img/structure/B15207402.png)
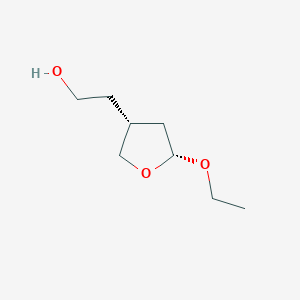
![4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B15207410.png)
![2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B15207416.png)
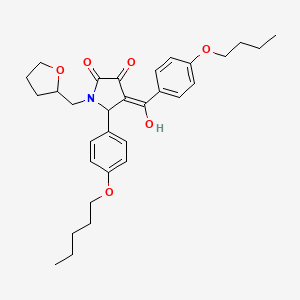
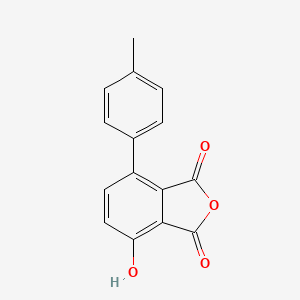
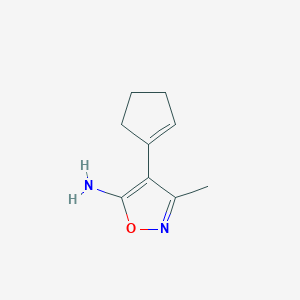
![7-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15207436.png)
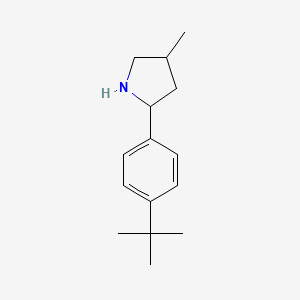

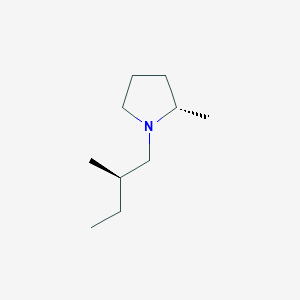
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)
